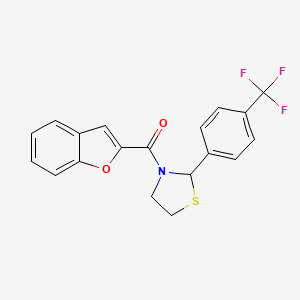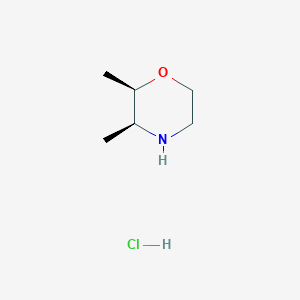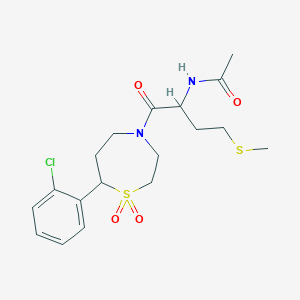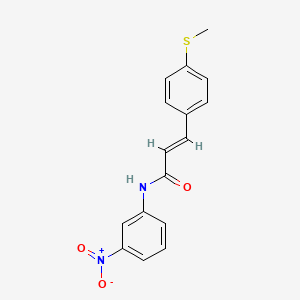
Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound of interest, benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone, is a part of a broader class of compounds that have been synthesized and studied for various biological applications, including antimicrobial, analgesic, antiproliferative, and potential inhibition of enzymes like xanthine oxidase .
Synthesis Analysis
The synthesis of benzofuran-2-yl derivatives typically involves multi-step reactions starting from key intermediates such as 1-(1-benzofuran-2-yl)-2-bromoethanone. This intermediate can undergo reactions with thiourea to form thiazol-2-amine, which upon further reaction with aromatic aldehydes yields Schiff bases. These bases can be converted into thiazolidinone derivatives in the presence of thioacetic acid and a catalytic amount of anhydrous ZnCl2 . Another approach involves the reaction of benzofuran-2-carbohydrazides with chalcone derivatives under microwave irradiation to yield novel benzofuran-2-yl methanone derivatives .
Molecular Structure Analysis
The molecular structures of these benzofuran derivatives are confirmed using various analytical techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These techniques ensure the correct assembly of the molecular framework and the presence of the desired functional groups in the final compounds .
Chemical Reactions Analysis
Benzofuran-2-yl derivatives are versatile in chemical reactions, allowing for the synthesis of a wide array of compounds with potential biological activities. The Schiff bases formed during the synthesis can be further reacted to produce thiazolidinone derivatives, which are a class of compounds known for their biological efficacy . Additionally, the condensation reactions, such as the Rap-Stoermer condensation, are employed to produce benzofuran-2-yl(phenyl)methanone derivatives, which have shown affinity for biological targets like β-amyloid plaques .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-2-yl derivatives are influenced by the substituents on the benzofuran core and the attached heterocycles. These properties are crucial for the biological activity and drug-likeness of the compounds. For instance, the presence of a trifluoromethyl group can significantly affect the lipophilicity and metabolic stability of the compound . The in silico ADME analysis of these compounds can provide insights into their absorption, distribution, metabolism, excretion, and toxicity profiles, which are essential for drug development .
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
Benzofuran derivatives have shown promise in antimicrobial and antioxidant applications. For instance, Rashmi et al. (2014) synthesized benzofuran derivatives that demonstrated significant antibacterial activity and moderate antioxidant properties. These findings were supported by docking studies, highlighting the potential of benzofuran compounds in treating bacterial infections and oxidative stress-related disorders (Rashmi et al., 2014).
Antimicrobial and Cytotoxicity Screening
Shankar et al. (2018) explored the antimicrobial activity and cytotoxicity of benzofuran derivatives. Their research found that certain compounds displayed effective antimicrobial properties against various bacterial and fungal strains, along with low toxicity in human cancer cell lines. This suggests the potential utility of benzofuran compounds in developing new antimicrobial agents with reduced side effects (Shankar et al., 2018).
Xanthine Oxidase Inhibition and Antioxidant Activity
In a study by Ranganatha et al. (2014), novel benzofuran derivatives were synthesized and evaluated for xanthine oxidase inhibition and antioxidant properties. Some compounds exhibited potent activity, indicating the potential of benzofuran derivatives in treating conditions like gout and oxidative stress (Ranganatha et al., 2014).
Applications in Alzheimer's Disease
Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as potential probes for β-amyloid plaques in Alzheimer's Disease. Some compounds showed high affinity for Aβ aggregates, suggesting their applicability in diagnosing and researching Alzheimer's Disease (Cui et al., 2011).
α-Amylase Inhibitors and Radical Scavengers
A study by Ali et al. (2020) on benzofuran-2-yl(phenyl)methanone derivatives revealed their α-amylase inhibitory and radical scavenging activities. These properties suggest the potential of these compounds in managing diabetes and oxidative stress-related conditions (Ali et al., 2020).
Antiproliferative and Antimicrobial Potential
Koca et al. (2005) synthesized benzofuran derivatives exhibiting antimicrobial activity against various microorganisms. Some compounds also demonstrated antiproliferative effects, indicating their potential in cancer research (Koca et al., 2005).
Orientations Futures
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Mécanisme D'action
Target of Action
Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex compound that has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to have antimicrobial properties , suggesting that their targets may include various microbial proteins or enzymes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that inhibits the function of the target, leading to their antimicrobial effects . Thiazole derivatives, another component of this compound, have been found to have diverse biological activities, including acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Benzofuran derivatives have been reported to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . Thiazole derivatives are known to be involved in a variety of biological activities, indicating that they may also affect multiple biochemical pathways .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to have a wide range of biological activities, including antimicrobial effects . This suggests that the compound may lead to the death or inhibition of microbial cells.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2S/c20-19(21,22)14-7-5-12(6-8-14)18-23(9-10-26-18)17(24)16-11-13-3-1-2-4-15(13)25-16/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXGVLMZIQHDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)


![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)
![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)
![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)


![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)


